4-Cyano-2-methylpyridine

Overview

Description

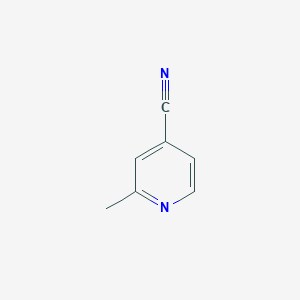

4-Cyano-2-methylpyridine (CAS 2214-53-1) is a pyridine derivative with a cyano (-CN) group at the 4-position and a methyl (-CH₃) group at the 2-position. Its molecular formula is C₇H₆N₂, with a molecular weight of 118.136 g/mol. Key physicochemical properties include:

- Density: 1.1±0.1 g/cm³

- Boiling point: 212.8±20.0 °C at 760 mmHg

- Flash point: 87.2±7.0 °C

- Melting point: Not available (N/A)

The compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitution and reduction reactions. For example, electrochemical reduction of this compound yields 2-methyl-4-pyridinemethanamine with 81% efficiency under optimized conditions . Its structural analogs vary in substituent positions and functional groups, leading to distinct physicochemical and biological properties.

Preparation Methods

Nucleophilic Cyanation of 2-Methylpyridine N-Oxide

Reaction Overview

The most well-documented method for 4CMP synthesis involves the cyanation of 2-methylpyridine N-oxide, as described in Organic Syntheses . This two-step procedure yields 4CMP alongside positional isomers, with separation achieved through fractional distillation.

Step 1: Formation of 1-Methoxy-2-Methylpyridinium Methyl Sulfate

2-Methylpyridine N-oxide reacts with dimethyl sulfate at 80–90°C to form a quaternary ammonium salt. The exothermic reaction requires careful temperature control, and the product crystallizes in near-quantitative yield :

3\text{O})2\text{SO}_2 \rightarrow \text{1-Methoxy-2-methylpyridinium methyl sulfate}

Step 2: Cyanide Displacement

The quaternary salt undergoes nucleophilic attack by sodium cyanide in aqueous solution at 0°C, followed by overnight refrigeration. This step generates a mixture of nitriles, including 4CMP and 2-cyano-6-methylpyridine :

Workup and Purification

The crude product is extracted with chloroform, dried, and distilled under reduced pressure (30 mm Hg). 4CMP is isolated as Fraction I (b.p. 99–106°C), yielding 15–20 g per mole of starting material (12.7–16.9% yield) . Recrystallization from 10% ethanol yields white needles (m.p. 71–73°C), with purity confirmed via melting point and spectral analysis .

Mechanistic Insights into Cyanation Reactions

Nucleophilic Aromatic Substitution

The reaction proceeds via nucleophilic attack on the pyridinium salt’s activated C-4 position. The N-oxide intermediate enhances ring electrophilicity, facilitating cyanide incorporation. Steric and electronic factors favor substitution at the 4-position over the 6-position, though both isomers form .

Role of Reaction Conditions

-

Temperature : Lower temperatures (0°C) minimize side reactions.

-

Catalysts : No catalysts are required, but residual dimethyl sulfate may accelerate intermediate formation.

-

pH : Alkaline conditions (from NaCN) promote cyanide nucleophilicity.

Comparative Analysis of Synthesis Methods

| Parameter | Byproduct Isolation | Nucleophilic Cyanation |

|---|---|---|

| Starting Material | Bosentan intermediates | 2-Methylpyridine N-oxide |

| Yield | Not reported | 12.7–16.9% |

| Purification Complexity | High (industrial scale) | Moderate (distillation) |

| Safety Concerns | HCN release | Dimethyl sulfate toxicity |

| Scalability | Industrial | Laboratory |

Methodological Considerations and Optimization

Yield Improvement Strategies

-

Isomer Separation : Advanced chromatography or fractional crystallization could enhance 4CMP recovery from reaction mixtures.

-

Catalyst Screening : Transition metal catalysts (e.g., CuCN) might direct regioselectivity, though this remains unexplored in literature .

Emerging Trends in Cyano-Pyridine Synthesis

While current methods rely on classical nucleophilic substitution, recent advances in C–H functionalization could enable direct cyanation of 2-methylpyridine. For example, photocatalytic or transition metal-catalyzed approaches might bypass the need for N-oxide intermediates, though these remain speculative without experimental validation .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl linoleate can undergo auto-oxidation in the presence of catalysts like manganese(II) acetylacetonate. This reaction is significant in the context of its use as a drying agent in alkyd paints.

Reduction: Ethyl linoleate can be hydrogenated to form ethyl stearate, a saturated fatty acid ester.

Substitution: It can react with deoxyguanosine to form N2,3-ethenoguanine.

Common Reagents and Conditions:

Oxidation: Catalysts such as manganese(II) acetylacetonate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Deoxyguanosine under specific conditions.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Ethyl stearate.

Substitution: N2,3-ethenoguanine.

Scientific Research Applications

Pharmaceutical Applications

4-Cyano-2-methylpyridine is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing calcium antagonists and other therapeutic agents.

Key Pharmaceuticals Synthesized:

| Pharmaceutical | Target Condition | Mechanism |

|---|---|---|

| Calcium Channel Blockers | Hypertension | Inhibits calcium ion influx into cardiac cells |

| Anti-inflammatory Agents | Inflammation | Modulates inflammatory pathways |

| Anticancer Compounds | Various Cancers | Induces apoptosis in cancer cells |

Case Study: Synthesis of Calcium Antagonists

Research indicates that this compound is utilized in synthesizing specific calcium antagonists, which have shown efficacy in managing hypertension and other cardiovascular diseases. The compound facilitates the formation of key intermediates that are crucial for these drugs' pharmacological activity .

Agricultural Chemicals

The compound also finds applications in the formulation of agrochemicals, particularly pesticides and herbicides. Its role as a building block enables the development of more effective crop protection agents.

Agrochemical Applications:

| Agrochemical Type | Function |

|---|---|

| Herbicides | Weeds control |

| Insecticides | Pest management |

Example Application: Development of New Herbicides

Studies have demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species, contributing to enhanced agricultural productivity .

Organic Synthesis

As a versatile building block, this compound is integral to organic synthesis processes. It allows chemists to construct complex molecules efficiently.

Synthetic Pathways:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of new C-N bonds |

| Condensation Reactions | Creation of larger frameworks |

Research Insights:

The compound has been employed in numerous synthetic routes leading to biologically active compounds, showcasing its utility in research laboratories focused on organic synthesis .

Material Science

In material science, this compound is explored for developing novel materials, including polymers and coatings with enhanced properties.

Material Applications:

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Durability, flexibility |

| Coatings | Chemical resistance |

Innovative Applications:

Research has indicated that incorporating this compound into polymer matrices can significantly improve their thermal and mechanical properties, making them suitable for various industrial applications .

Research in Catalysis

The compound is also utilized in catalysis research, where it aids in developing more effective catalysts for various chemical reactions.

Catalytic Applications:

| Catalyst Type | Reaction Type |

|---|---|

| Transition Metal Complexes | Cross-coupling reactions |

| Organocatalysts | Asymmetric synthesis |

Catalysis Studies:

Investigations have shown that this compound can enhance reaction efficiency by stabilizing transition states during catalytic processes .

Mechanism of Action

Ethyl linoleate exerts its effects through various mechanisms:

Anti-melanogenic Effect: Inhibits forskolin-induced melanogenesis and tyrosinase activity in mouse B16 melanoma cells by inhibiting cAMP production.

Anti-inflammatory Effect: Suppresses inflammatory reactions induced by titanium by inhibiting nuclear factor-κB and MAPK signaling pathway activation.

Antidiabetic Effect: Enhances insulin release from pancreatic β cells, thereby decreasing blood glucose levels in diabetic models.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogs and Key Properties

The table below compares 4-cyano-2-methylpyridine with three structural analogs:

Key Differences and Trends

Substituent Position Effects: Reactivity: The position of the cyano group significantly impacts reactivity. For instance, this compound undergoes efficient electrochemical reduction due to the electron-withdrawing effect of the para-cyano group stabilizing intermediates . In contrast, 3-cyano-2-methylpyridine’s meta-cyano group may reduce this stabilization, altering reaction pathways. Biological Activity: Amino-substituted analogs (e.g., 2-amino-4-methylpyridine derivatives) exhibit inhibitory effects on inducible nitric oxide synthase (iNOS), suggesting that substituent position and functional groups modulate target binding .

Functional Group Effects: Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases electrophilicity at the pyridine ring, making it reactive toward nucleophiles. Halogen vs. Cyano: The chlorine atom in 4-chloro-3-methoxy-2-methylpyridine enhances leaving-group ability, favoring substitution reactions, whereas the cyano group in this compound participates in reduction or addition reactions .

Synthetic Accessibility: this compound is synthesized via cyanation of 2-methylpyridine derivatives, while 3-cyano-2-methylpyridine requires regioselective nitrile introduction at the 3-position, which may involve more complex catalytic systems .

Biological Activity

4-Cyano-2-methylpyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound (C₇H₆N₂) is characterized by a cyano group (-C≡N) attached to the 4-position of the pyridine ring. Its synthesis typically involves the reaction of 2-methylpyridine with cyanogen halides or other cyanating agents. The resulting compound has been utilized as an intermediate in the synthesis of various biologically active molecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound for developing new antibiotics.

- Phytotoxicity : Research indicates that derivatives of pyridines, including this compound, possess phytotoxic effects. A study evaluated its impact on plant species such as Ipomoea grandifolia and Cucumis sativus, revealing inhibitory effects on both root and aerial growth at specific concentrations .

- Antitumor Activity : There is growing interest in the antitumor potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation for cancer therapy applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, varying concentrations of this compound were applied to Cucumis sativus. Results indicated that at concentrations above 10 µM, significant growth inhibition occurred, with root development being more affected than aerial parts .

Data Table: Biological Activities Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Phytotoxic | Inhibition of growth in Cucumis sativus | |

| Antitumor | Induces apoptosis in cancer cell lines |

Research Findings

Recent studies have focused on understanding the mechanism of action behind the biological activities of this compound. For example, its interaction with cellular receptors and enzymes has been explored to elucidate its role in antimicrobial and antitumor effects. Theoretical studies using Density Functional Theory (DFT) have also been employed to predict molecular behavior and interactions in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-2-methylpyridine, and how can reaction conditions be optimized for higher yields?

Answer: A common approach involves cyanation of 2-methylpyridine derivatives. For example, halogenated intermediates (e.g., 2-methyl-4-chloropyridine) can undergo nucleophilic substitution with cyanide sources (KCN or CuCN) under controlled conditions . Optimization may include:

- Temperature control : Reactions are typically conducted at 80–120°C to balance reactivity and byproduct formation.

- Catalyst selection : Copper catalysts (e.g., CuI) improve regioselectivity in cyanation reactions .

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

Yield improvements (70–85%) are achievable via iterative purification (e.g., column chromatography) and monitoring intermediates via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the cyano group deshields adjacent protons, producing distinct splitting patterns for H-3 and H-5 .

- IR : A sharp C≡N stretch near ~2230 cm⁻¹ confirms the cyano group.

- Mass spectrometry : The molecular ion peak (m/z 118 for C₇H₆N₂) and fragmentation patterns (e.g., loss of CN•) aid identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential cyanide release during decomposition .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .

- Waste disposal : Neutralize cyanide-containing waste with NaOCl (bleach) before disposal .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., cyano group’s electrophilicity) .

- Molecular docking : Predict binding affinities with enzymes (e.g., cytochrome P450) to assess metabolic pathways or catalytic inhibition .

- Reaction mechanism validation : Compare computed activation energies with experimental kinetic data to refine synthetic pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Answer:

- Controlled experiments : Measure solubility in anhydrous vs. hydrated solvents (e.g., DMSO, ethanol) under standardized conditions (25°C, 1 atm) .

- Hansen solubility parameters : Use HSPiP software to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .

- Crystallography : Compare crystal packing (XRD) to identify polymorphic forms affecting solubility .

Q. How can this compound serve as a precursor for heterocyclic scaffolds in medicinal chemistry?

Answer:

- Cyclization reactions : React with hydrazines to form pyrazolo[3,4-b]pyridines, potential kinase inhibitors .

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups for library diversification .

- Biotransformation : Use microbial enzymes (e.g., nitrilases) to convert the cyano group into carboxylic acids for prodrug synthesis .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), δ 7.5–8.2 (m, 2H) | |

| IR (ATR) | 2230 cm⁻¹ (C≡N) | |

| HRMS (ESI+) | m/z 119.0485 [M+H]⁺ |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Maximizes CN⁻ substitution |

| Catalyst (CuI) | 5–10 mol% | Reduces side reactions |

| Reaction Time | 12–24 h | Ensures completion |

Properties

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.